(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC18280744
Molecular Formula: C12H7BrF3NO2
Molecular Weight: 334.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrF3NO2 |
|---|---|
| Molecular Weight | 334.09 g/mol |
| IUPAC Name | 2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5- |
| Standard InChI Key | WLWPHBIBSHNPAV-UITAMQMPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(/C(F)(F)Br)\F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemical Configuration
The compound has the molecular formula C₁₂H₇BrF₃NO₂ and a molecular weight of 334.09 g/mol. Its IUPAC name, 2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione, explicitly defines the (Z)-stereochemistry of the trifluorobut-2-enyl group, which arises from the spatial arrangement of substituents around the double bond. The isoindoline-1,3-dione moiety (phthalimide derivative) contributes rigidity to the structure, while the bromo-trifluoroalkenyl side chain introduces distinct reactivity patterns.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇BrF₃NO₂ | |
| Molecular Weight | 334.09 g/mol | |
| IUPAC Name | 2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione | |
| InChI | InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5- | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F | |
| PubChem CID | 155585064 |
Crystallographic and Conformational Insights
While no direct crystallographic data for this specific compound is available in the provided sources, analogous phthalimide derivatives often exhibit planar isoindoline-dione cores with substituents adopting orientations that minimize steric clashes . The (Z)-configuration of the alkenyl group positions the bromine and trifluoromethyl groups on the same side of the double bond, creating a dipole moment that influences intermolecular interactions.
Synthetic Pathways and Reactivity
Strategic Synthesis Considerations
The synthesis of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione likely involves:
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Phthalimide alkylation: Nucleophilic substitution of N-H in isoindoline-1,3-dione with a bromo-trifluoroalkenyl electrophile .
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Stereoselective alkene formation: Use of zirconium- or palladium-mediated coupling to establish the (Z)-configuration .
Critical challenges include maintaining stereochemical fidelity during the alkylation step and managing the electron-withdrawing effects of fluorine atoms, which can deactivate intermediates toward further reactions.
Functional Group Reactivity
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Bromine atom: Susceptible to nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Trifluoromethyl group: Imparts metabolic stability and lipophilicity, making the compound valuable in drug design.
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Phthalimide core: May participate in Diels-Alder reactions or serve as a photoremovable protecting group .
Applications in Pharmaceutical and Materials Science
Drug Discovery and Development
The combination of bromine (a halogen bond donor) and fluorine (a hydrogen bond acceptor) creates unique pharmacophoric features. This compound could serve as:
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A kinase inhibitor precursor: The phthalimide moiety mimics ATP-binding motifs in protein kinases .
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A proteolysis-targeting chimera (PROTAC) linker: Bridging E3 ligase ligands and target proteins via its bifunctional structure .
Advanced Material Applications
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Liquid crystal components: The rigid phthalimide core and fluorinated side chain may promote mesophase formation.
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Polymer modifiers: Incorporation into polyimides could enhance thermal stability and flame retardancy due to bromine content .
Research Findings and Comparative Analysis
Stability and Degradation Studies
Limited experimental data exists, but computational models predict:
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Thermal stability: Decomposition above 250°C due to C-Br bond cleavage.
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Hydrolytic sensitivity: Susceptible to base-catalyzed phthalimide ring opening at pH > 10 .
Spectroscopic Characterization
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